1H-Indole, 4-chloro-2-methyl-3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-

Description

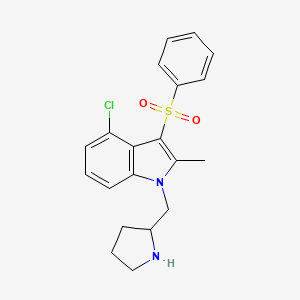

1H-Indole, 4-chloro-2-methyl-3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a chloro, methyl, and phenylsulfonyl group attached to the indole core, along with a pyrrolidinylmethyl substituent.

Properties

CAS No. |

651335-26-1 |

|---|---|

Molecular Formula |

C20H21ClN2O2S |

Molecular Weight |

388.9 g/mol |

IUPAC Name |

3-(benzenesulfonyl)-4-chloro-2-methyl-1-(pyrrolidin-2-ylmethyl)indole |

InChI |

InChI=1S/C20H21ClN2O2S/c1-14-20(26(24,25)16-8-3-2-4-9-16)19-17(21)10-5-11-18(19)23(14)13-15-7-6-12-22-15/h2-5,8-11,15,22H,6-7,12-13H2,1H3 |

InChI Key |

YIHAMIRPVATNAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N1CC3CCCN3)C=CC=C2Cl)S(=O)(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole, 4-chloro-2-methyl-3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- typically involves multi-step organic reactions. A common approach might include:

Formation of the Indole Core: Starting from an appropriate precursor, such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis or other cyclization methods.

Introduction of Substituents: The chloro, methyl, and phenylsulfonyl groups can be introduced through electrophilic aromatic substitution reactions.

Attachment of Pyrrolidinylmethyl Group: This step might involve nucleophilic substitution or other coupling reactions to attach the pyrrolidinylmethyl group to the indole core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 4-chloro-2-methyl-3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects, such as acting as a drug candidate or lead compound.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indole, 4-chloro-2-methyl-3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- would depend on its specific interactions with molecular targets. This might involve:

Binding to Enzymes or Receptors: The compound could inhibit or activate specific enzymes or receptors, leading to a biological effect.

Pathways Involved: The compound might affect signaling pathways, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

1H-Indole, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-: Lacks the chloro and methyl groups.

1H-Indole, 4-chloro-2-methyl-3-(phenylsulfonyl)-: Lacks the pyrrolidinylmethyl group.

Biological Activity

1H-Indole, 4-chloro-2-methyl-3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by its indole core and various substituents, has been the subject of numerous studies aimed at understanding its biological activities. The presence of the chloro and phenylsulfonyl groups, along with the piperidine moiety, suggests a diverse pharmacological profile.

Structural Characteristics

The molecular formula of 1H-Indole, 4-chloro-2-methyl-3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- is , with a molecular weight of approximately 388.91 g/mol. Its structure includes:

- Indole core : A bicyclic structure consisting of a benzene ring fused to a pyrrole ring.

- Chloro group : Positioned at the 4-position, influencing reactivity and biological activity.

- Phenylsulfonyl group : Located at the 3-position, potentially enhancing solubility and interaction with biological targets.

- Pyrrolidinylmethyl group : Attached at the 1-position, which may contribute to its pharmacological effects.

Biological Activity Overview

Research indicates that compounds with indole structures often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific activities associated with 1H-Indole, 4-chloro-2-methyl-3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- are summarized below:

Antimicrobial Activity

Studies have shown that indole derivatives can possess significant antibacterial properties. For instance:

- Compounds similar to those containing the phenylsulfonyl moiety have demonstrated selective antibacterial activity against Gram-negative bacteria such as E. coli and Salmonella enterica .

- The presence of the sulfonyl group may enhance the compound's interaction with bacterial enzymes or membranes.

Anti-inflammatory Properties

The anti-inflammatory potential of indole derivatives has been extensively studied:

- Compounds derived from indole structures have shown dual inhibitory effects on COX-1 and COX-2 enzymes, which are critical in inflammatory processes .

- In vitro studies have indicated that certain derivatives exhibit significant inhibition of pro-inflammatory cytokines like TNF-α in macrophage models .

Antioxidant Activity

Indole derivatives often display antioxidant properties:

- The DPPH radical scavenging assay has been used to evaluate the antioxidant capacity of these compounds. Results indicate that some derivatives effectively neutralize free radicals, suggesting potential protective effects against oxidative stress .

Table 1: Summary of Biological Activities

Detailed Research Findings

A study published in December 2022 synthesized several N-methylsulfonyl-indole derivatives and evaluated their biological activities. Among these, certain compounds exhibited selective antibacterial activity and significant anti-inflammatory effects through COX inhibition . Furthermore, molecular modeling studies suggested favorable binding interactions within enzyme active sites, indicating the potential for these compounds as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.